![molecular formula C8H13N3O2 B6605714 tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate CAS No. 2287273-52-1](/img/structure/B6605714.png)
tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has been reported. This molecule exhibits mirror symmetry and a chair conformation in the hexahydropyrimidine ring, with benzyl substituents bonded equatorially to the ring N atoms. The 3-pyrrolin-2-one is attached as a spiro-skeleton (Dong et al., 1999).
Synthesis of Spirocyclic Amide Derivatives
A novel route for synthesizing new spirocyclic amide derivatives, involving the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate followed by amine coupling and deprotection of Boc, has been developed (Srinivasan et al., 2012).
Total Synthesis of Hexuronic Acids
The synthesis of six stereoisomeric hexuronic acids (tert-butyl esters of methyl pyranosides) from cis,trans-tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylate involves multiple steps including epoxidation, Cope degradation, and hydroxylation (Mieczkowski & Zamojski, 1977).
Development of Photo Flow Chemistry
Continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate from tert-butyl 2-oxo-2H-pyran-5-carboxylate was investigated for scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for biologically active compounds and material sciences (Yamashita et al., 2019).
properties
IUPAC Name |
tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7(2,3)13-6(12)11-4-8(5-11)9-10-8/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZTFCZKNIWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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